4,6-Dibromothieno[2,3-d]pyrimidine
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Overview
Description
4,6-Dibromothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at positions 4 and 6 of the thienopyrimidine ring enhances its reactivity and potential for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Gewald Reaction: This involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of a sulfur source to form 2-aminothiophenes.
Pyrimidone Formation: The 2-aminothiophenes undergo cyclization to form the pyrimidone ring.
Bromination: The pyrimidone is then brominated at positions 4 and 6 using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the minimization of by-products to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Coupling Reactions: It can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidines, which can be further functionalized for various applications.
Scientific Research Applications
4,6-Dibromothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used to study the interactions with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromothieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth . The bromine atoms enhance its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
4,6-Dibromothieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives such as:
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine
- 4,6-Dichlorothieno[2,3-d]pyrimidine
- 4,6-Dimethylthieno[2,3-d]pyrimidine
Uniqueness
The presence of two bromine atoms at positions 4 and 6 makes this compound more reactive and versatile for further chemical modifications compared to its analogs .
Properties
IUPAC Name |
4,6-dibromothieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGZAHSAORBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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